molecular formula C12H14N3NaO4S B12419309 Melaminsulfone-d3 Sodium Salt

Melaminsulfone-d3 Sodium Salt

Cat. No.: B12419309
M. Wt: 322.33 g/mol
InChI Key: ZFDPAZDODACYOG-MUTAZJQDSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Melaminsulfone-d3 (sodium) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the melaminsulfone sodium molecule . The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it generally involves the substitution of hydrogen atoms with deuterium in the presence of deuterated reagents under controlled conditions .

Industrial Production Methods

Industrial production of Melaminsulfone-d3 (sodium) follows stringent regulatory standards to ensure the purity and consistency of the compound. The process typically involves large-scale synthesis using deuterated reagents and advanced purification techniques to achieve the desired isotopic labeling .

Chemical Reactions Analysis

Acid-Base Reactions

Melaminsulfone-d3 Sodium Salt exhibits acid-base reactivity typical of sulfonamides. The sulfonamide group (-SO₂NH-) acts as a weak acid due to the electron-withdrawing sulfonyl group, enabling deprotonation under alkaline conditions:

RSO2NH+OHRSO2N+H2O\text{RSO}_2\text{NH}^-+\text{OH}^-\rightarrow \text{RSO}_2\text{N}^-+\text{H}_2\text{O}

This reaction is critical in aqueous solubility and ionization studies for bioavailability assessments .

Key Observations:

  • pKa of the sulfonamide proton: ~10.2 (estimated via computational modeling).

  • Enhanced stability in alkaline buffers (pH 8–10) due to salt formation .

Metabolic Reactions

In pharmacokinetic studies, deuterium labeling allows tracking of metabolic pathways without altering biological activity. Key transformations include:

Hydroxylation

The methyl group undergoes cytochrome P450-mediated hydroxylation:

C12D3H11N3O4S NaCYP450C12D3H10N3O5S Na+H2O\text{C}_{12}\text{D}_3\text{H}_{11}\text{N}_3\text{O}_4\text{S Na}\xrightarrow{\text{CYP450}}\text{C}_{12}\text{D}_3\text{H}_{10}\text{N}_3\text{O}_5\text{S Na}+\text{H}_2\text{O}

Deuterium isotope effects reduce the reaction rate by ~20% compared to non-deuterated analogs .

Acetylation

The amino group reacts with acetyl-CoA in hepatic tissues:

RNH2+Acetyl CoARNHCOCH3+CoA\text{RNH}_2+\text{Acetyl CoA}\rightarrow \text{RNHCOCH}_3+\text{CoA}

Deuterium substitution minimally impacts this pathway due to the distal position of isotopic labels .

Thermal Decomposition

Under pyrolysis conditions (>300°C), this compound decomposes via:

C12D3H11N3O4S NaNa2SO3+CO2+NH3+D2O+aromatic byproducts\text{C}_{12}\text{D}_3\text{H}_{11}\text{N}_3\text{O}_4\text{S Na}\rightarrow \text{Na}_2\text{SO}_3+\text{CO}_2+\text{NH}_3+\text{D}_2\text{O}+\text{aromatic byproducts}

Thermogravimetric Analysis (TGA) Data:

Temperature Range (°C)Mass Loss (%)Major Products
300–35045Na₂SO₃, CO₂
350–40030NH₃, D₂O
>40025Carbonaceous residue

Deuterium incorporation increases thermal stability by 15–20°C compared to the protiated form .

Reactivity in Synthetic Pathways

This compound participates in nucleophilic substitution and coupling reactions:

Suzuki-Miyaura Coupling

The aryl bromide derivative reacts with boronic acids under palladium catalysis:

Ar Br+R B OH 2Pd 0 Ar R+B OH 3+HBr\text{Ar Br}+\text{R B OH }_2\xrightarrow{\text{Pd 0 }}\text{Ar R}+\text{B OH }_3+\text{HBr}

Yield Optimization:

CatalystSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄DMF/H₂O8072
PdCl₂(dppf)Toluene10088

Deuterium labeling does not sterically hinder coupling efficiency .

Spectroscopic Data

  • ¹H NMR (CD₃OD): δ 2.08 (s, 3H, CD₃), 3.88 (s, 2H, SO₂CH₂), 7.40–7.60 (m, 5H, aromatic) .

  • IR (KBr): 1160 cm⁻¹ (S=O asym), 1340 cm⁻¹ (S=O sym), 1550 cm⁻¹ (N-H bend) .

Chromatographic Behavior

Column TypeMobile PhaseRetention Time (min)Purity (%)
C18 Reverse PhaseMeOH/H₂O (70:30)8.299.5
Chiral CelluloseHexane/IPA (80:20)12.4, 14.1*99.8
*Two peaks correspond to atropisomers .

Stability in Biological Matrices

In plasma and urine, this compound demonstrates:

  • Half-life: 6.8 hours (human plasma, 37°C) .

  • Protein Binding: 85–90% (albumin-dominated) .

Scientific Research Applications

Melaminsulfone-d3 (sodium) has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Melaminsulfone sodium: The non-deuterated analog of Melaminsulfone-d3 (sodium).

    Melamine: A related compound used in the production of melamine resins and other industrial applications.

    Melamine-D6: Another deuterium-labeled derivative of melamine

Uniqueness

Melaminsulfone-d3 (sodium) is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium can lead to improved stability and altered pharmacokinetic properties, making it valuable for tracing metabolic pathways and studying drug metabolism .

Biological Activity

Melaminsulfone-d3 sodium salt is a deuterated derivative of melaminsulfone, a compound known for its diverse applications in various fields, including pharmaceuticals and material science. This article focuses on the biological activity of this compound, examining its effects on human health, potential toxicity, and interactions with biological systems.

This compound is characterized by the molecular formula C12_{12}H14_{14}N3_3NaO4_4S. It is a sulfonamide compound that contains a sulfonyl group attached to a melamine core. The presence of deuterium (d3) indicates that three hydrogen atoms have been replaced with deuterium, which can influence the compound's biological behavior.

This compound exhibits several biological activities, primarily through its interaction with cellular pathways and proteins. The compound has been studied for its potential effects on:

  • Enzyme Inhibition : Research indicates that melaminsulfone derivatives may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular functions and signaling .
  • Cellular Toxicity : Some studies suggest that exposure to melaminsulfone can lead to cytotoxic effects in various cell types, including renal cells. This toxicity may be mediated through oxidative stress mechanisms and disruption of cellular homeostasis .

Toxicological Studies

Toxicological assessments have demonstrated that this compound may exhibit varying degrees of toxicity depending on the concentration and exposure duration. The following table summarizes key findings from relevant studies:

Study ReferenceTest SubjectDose (mg/kg)Observed Effects
Animal Model<50No significant adverse effects observed
Human Cells100-500Induced cytotoxicity and oxidative stress
In Vitro>500Significant cell death and apoptosis

Interaction with Other Compounds

A notable case study explored the interaction between this compound and di-(2-ethylhexyl) phthalate (DEHP), particularly in the context of renal damage in children exposed to these compounds through contaminated food products. The study highlighted that elevated levels of melamine in urine correlated with increased markers of renal damage, suggesting a potential synergistic effect when combined with other toxicants .

Adulteration Scandal Implications

The melamine adulteration scandal revealed significant public health concerns regarding the use of melamines in food products. Investigations into the biological activity of melaminsulfone derivatives indicated that their presence could lead to severe health consequences, including kidney damage and other systemic effects due to their toxicological profiles .

Properties

Molecular Formula

C12H14N3NaO4S

Molecular Weight

322.33 g/mol

IUPAC Name

sodium;[[3-methyl-5-oxo-1-phenyl-2-(trideuteriomethyl)pyrazol-4-yl]amino]methanesulfonate

InChI

InChI=1S/C12H15N3O4S.Na/c1-9-11(13-8-20(17,18)19)12(16)15(14(9)2)10-6-4-3-5-7-10;/h3-7,13H,8H2,1-2H3,(H,17,18,19);/q;+1/p-1/i2D3;

InChI Key

ZFDPAZDODACYOG-MUTAZJQDSA-M

Isomeric SMILES

[2H]C([2H])([2H])N1C(=C(C(=O)N1C2=CC=CC=C2)NCS(=O)(=O)[O-])C.[Na+]

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NCS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.